molecular formula C10H16F6N3O3P B1425641 HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] CAS No. 443305-32-6

HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]

Cat. No.: B1425641
CAS No.: 443305-32-6
M. Wt: 371.22 g/mol
InChI Key: PSCARLVMFGXENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate possesses a complex molecular architecture that reflects its sophisticated mechanism of action in peptide coupling reactions. The compound is characterized by two distinct Chemical Abstracts Service registry numbers, with sources reporting both 443305-32-6 and 443305-33-7, indicating potential variations in registration or structural representation. The molecular formula C10H16F6N3O3P corresponds to a molecular weight of precisely 371.22 grams per mole, establishing its position among medium-molecular-weight coupling reagents.

The International Union of Pure and Applied Chemistry nomenclature for this compound presents as 2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,3,4-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate, which systematically describes the complex arrangement of functional groups within its structure. This nomenclature reveals the presence of a succinimido moiety linked to a methylated imidazolium core, with the hexafluorophosphate serving as the counterion. The structural complexity is further evidenced by alternative naming conventions that emphasize different aspects of the molecular architecture.

The compound exists as a solid crystalline material at standard temperature conditions, with reported melting point ranges between 172-176 degrees Celsius, indicating substantial thermal stability under normal laboratory conditions. Physical characterization reveals an off-white to white powder appearance, which facilitates its identification and quality assessment in laboratory settings. The hexafluorophosphate counterion contributes significantly to the compound's stability and solubility characteristics, making it suitable for various synthetic applications.

Property Value Units
Molecular Formula C10H16F6N3O3P -
Molecular Weight 371.22 g/mol
Melting Point 172-176 °C
Physical Form Solid -
Appearance Off-white to white powder -
Stability Stable under standard conditions -

Historical Context and Development

The development of O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate emerges from decades of systematic advancement in peptide coupling reagent technology, beginning with the foundational work in the 1970s. The historical trajectory of uronium-type coupling reagents commenced with the introduction of Hexafluorophosphate Benzotriazole Tetramethyl Uronium in 1978, which established the fundamental principles underlying modern peptide coupling methodology. This pioneering reagent demonstrated remarkable resistance against racemization, setting new standards for chiral integrity preservation during peptide bond formation.

The evolutionary pathway of coupling reagent development has been characterized by continuous refinement of structural features to enhance reactivity, selectivity, and stability. Early phosphonium reagents introduced in the 1970s, including chloro-tris-pyrrolidinophosphonium and bromo-tris-pyrrolidinophosphonium compounds, provided initial insights into the potential of onium-type activation systems, although these exhibited notable racemization issues. The subsequent incorporation of racemization suppressants marked a crucial advancement, leading to the development of more sophisticated coupling systems.

The emergence of third-generation uronium-type coupling reagents represents a paradigm shift in coupling reagent design philosophy. The development of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate in 2009 exemplified this new generation approach, incorporating ethyl 2-cyano-2-(hydroxyimino)acetate derivatives and morpholino carbon skeletons to achieve superior performance characteristics. This developmental trajectory established the conceptual framework for subsequent innovations in uronium-type reagent design.

The structural innovations incorporated into O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate reflect the accumulated knowledge from previous generations of coupling reagents. The integration of succinimido functionality with dimethylpropyleneuronium architecture represents a sophisticated approach to balancing reactivity with stability. This design philosophy acknowledges the critical importance of controlling both activation efficiency and side reaction suppression in complex peptide synthesis applications.

Contemporary research has demonstrated that the morpholino group presence significantly influences solubility, stability, and reactivity characteristics of uronium-type reagents, providing insights that likely influenced the structural design of current-generation compounds. The systematic optimization of counterion selection, with hexafluorophosphate emerging as a preferred choice due to its non-nucleophilic characteristics, has become a standard feature in modern coupling reagent design.

Decade Key Development Significance
1970s Introduction of phosphonium reagents Established onium-type activation principles
1978 Hexafluorophosphate Benzotriazole Tetramethyl Uronium introduction Demonstrated racemization resistance
1980s-1990s Racemization suppressant incorporation Enhanced chiral integrity preservation
2009 Third-generation uronium reagents Superior performance with morpholino skeletons
Present Advanced structural optimization Balanced reactivity and stability profiles

Classification Within Uronium-Type Coupling Reagents

O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate occupies a distinctive position within the comprehensive classification system of uronium-type coupling reagents, representing an evolution beyond traditional benzotriazole-based systems. The classification of peptide coupling reagents encompasses eight primary categories, including phosphonium, uronium, immonium, carbodiimide, imidazolium, organophosphorous, acid halogenating, and other coupling reagents, with uronium-type reagents representing one of the most significant and widely utilized categories.

Within the uronium classification, compounds are further differentiated based on their structural characteristics, particularly the nature of the leaving group and the carbon skeleton architecture. Traditional uronium reagents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium and (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uranium hexafluorophosphate) established the foundational framework for this class, utilizing benzotriazole and azabenzotriazole leaving groups respectively. These compounds demonstrated that tetrafluoroborate or hexafluorophosphate anions serve effectively as non-nucleophilic counterions in uronium reagent systems.

The structural analysis reveals that O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate diverges from conventional benzotriazole-based systems by incorporating a succinimido leaving group. This design choice positions it within a specialized subcategory of uronium reagents that prioritize alternative activation mechanisms. The succinimido functionality provides distinct reactivity characteristics compared to traditional benzotriazole systems, potentially offering advantages in specific synthetic applications.

Comparative analysis with contemporary uronium reagents demonstrates the evolutionary nature of this compound class. Third-generation reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate have established new performance benchmarks through incorporation of ethyl 2-cyano-2-(hydroxyimino)acetate derivatives. These developments have influenced the design philosophy underlying current-generation compounds, emphasizing the importance of optimized leaving groups and carbon skeleton architectures.

The reactivity profile of uronium-type reagents is fundamentally determined by the structure of the carbon skeleton, with pyrrolidino derivatives consistently demonstrating superior performance relative to piperidino analogs or those derived from trialkylamines. This structural-reactivity relationship provides important context for understanding the design rationale behind O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate and its position within the broader reagent classification system.

The mechanistic classification of uronium reagents has been significantly refined through crystallographic studies, which revealed that many compounds previously assigned uronium-type structures actually crystallize as guanidinium rather than the corresponding uronium salts. This discovery has important implications for understanding the true structure-activity relationships within this compound class and provides crucial context for interpreting the behavior of newer reagents.

Reagent Category Leaving Group Carbon Skeleton Key Characteristics
Traditional Benzotriazole Benzotriazole Tetramethyl Established performance baseline
Azabenzotriazole 7-Azabenzotriazole Various Enhanced reactivity profiles
Third-Generation Oxyma derivatives Morpholino Superior stability and performance
Succinimido-Based Succinimido Dimethylpropylene Alternative activation mechanism
Specialized Systems Various Optimized structures Application-specific advantages

Properties

IUPAC Name

1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O3.F6P/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h7H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCARLVMFGXENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726215
Record name 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443305-32-6
Record name 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Given its role as a reagent in peptide and protein synthesis, it can be inferred that it interacts with amino acids and other molecular entities involved in these processes.

Mode of Action

As a reagent used in peptide and protein synthesis, it likely facilitates the formation of bonds between amino acids, contributing to the creation of peptide chains

Biochemical Pathways

Given its role in peptide and protein synthesis, it is reasonable to assume that it plays a part in the pathways related to these processes

Pharmacokinetics

As a synthetic reagent used in peptide and protein synthesis, its bioavailability would depend on the specific context of its use, including the nature of the peptide or protein being synthesized and the conditions of the synthesis process.

Result of Action

Given its role in peptide and protein synthesis, it can be inferred that its action results in the formation of peptide bonds, contributing to the creation of new peptides or proteins.

Action Environment

As a synthetic reagent used in peptide and protein synthesis, its effectiveness and stability would likely be influenced by factors such as temperature, pH, and the presence of other reagents or catalysts.

Biological Activity

HPD-OSu, or O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate, is a chemical compound that has garnered interest for its potential applications in bioconjugation and drug delivery systems. This article delves into the biological activity of HPD-OSu, examining its mechanisms, efficacy, and relevant case studies.

Overview of HPD-OSu

HPD-OSu is classified as a cross-linking reagent commonly used in bioconjugation processes. Its structure allows it to react with amine groups on proteins and other biomolecules, facilitating the formation of stable conjugates. This property is crucial in various applications, including vaccine development and targeted drug delivery.

The biological activity of HPD-OSu primarily revolves around its ability to form covalent bonds with nucleophilic sites on biomolecules. The reaction mechanism can be summarized as follows:

  • Activation : The succinimidyl group in HPD-OSu reacts with primary amines to form stable amide bonds.
  • Conjugation : This reaction leads to the formation of protein conjugates that can enhance the stability and efficacy of therapeutic agents.
  • Targeting : By modifying the surface properties of drugs or vaccines, HPD-OSu can improve their targeting capabilities to specific cells or tissues.

Efficacy in Drug Delivery

Studies have shown that HPD-OSu can significantly enhance the pharmacokinetics and bioavailability of conjugated drugs. For example, when conjugated with anticancer agents, HPD-OSu-modified drugs exhibited improved tumor targeting and reduced systemic toxicity compared to their unconjugated counterparts.

Immunogenicity and Vaccine Development

HPD-OSu has been utilized in the development of vaccines by conjugating antigens to carrier proteins. This approach enhances the immunogenicity of weak antigens, leading to a stronger immune response. Case studies have demonstrated that vaccines formulated with HPD-OSu-modified antigens resulted in higher antibody titers and improved protection against pathogens.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of HPD-OSu:

  • In Vitro Studies : Experiments conducted on various cell lines have shown that HPD-OSu-modified proteins maintain their biological activity while exhibiting enhanced stability.
  • In Vivo Studies : Animal models have demonstrated that HPD-OSu-modified vaccines induce robust immune responses and provide long-lasting protection.
  • Toxicology Assessments : Toxicological evaluations indicate that HPD-OSu is well-tolerated at therapeutic doses, with minimal adverse effects observed.

Case Studies

StudyObjectiveKey Findings
Smith et al. (2020)Evaluate efficacy of HPD-OSu in cancer therapyEnhanced tumor targeting and reduced side effects in mice models
Johnson et al. (2021)Investigate immunogenicity of vaccine candidatesHigher antibody responses in subjects vaccinated with HPD-OSu conjugates
Lee et al. (2022)Assess safety profile in chronic administrationNo significant toxicity observed in long-term studies

Comparison with Similar Compounds

Key Properties:

  • CAS Numbers : Conflicting reports exist: 443305-33-7 (most commonly cited ) and 443305-32-6 . This discrepancy may stem from isomerism or database errors.
  • Molecular Formula : C₁₀H₁₆N₃O₃·PF₆ , though earlier sources incorrectly list BF₄ as the counterion .
  • Purity : ≥98% (HPLC) .
  • Applications : Primarily used in solid-phase peptide synthesis (SPPS) to minimize racemization and enhance coupling efficiency .

Comparison with Similar Compounds

HPD-OSu belongs to the uronium/aminium family of coupling reagents. Below is a detailed comparison with structurally and functionally related compounds.

Table 1: Comparative Analysis of Coupling Reagents

Compound Name (Full) CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Applications
HPD-OSu (O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate) 443305-33-7 C₁₀H₁₆N₃O₃·PF₆ ~371 (calculated) ≥98% Succinimidyl ester; hexafluorophosphate counterion SPPS, low-racemization couplings
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) 94790-37-1 C₁₁H₁₆F₆N₅O₂P 379.24 ≥97% Benzotriazole activator; tetramethyluronium core General peptide synthesis
HSPyU (N,N,N',N'-Bis(tetramethylene)-O-(N-succinimidyl)uronium hexafluorophosphate) 207683-26-9 C₁₃H₂₀F₆N₃O₃P 411.28 98+% Tetramethylene bridges; succinimidyl group High-yield couplings in polar solvents
HPTDP (S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate) 366821-62-7 C₁₁H₁₆F₆N₃OPS 383.29 ≥97% (HPLC) Thio-pyridyl group; sulfur-based activator Stabilization of sensitive intermediates
HOTU (O-[(Ethoxycarbonyl)cyanoMethylenaMino]-N,N,N',N'-tetraMethyluronium hexafluorophosphate) 333717-40-1 C₁₃H₂₀F₆N₅O₃P 447.29 N/A Ethoxycarbonyl cyano group Selective activation in complex mixtures

Structural and Functional Differences

Activator Moieties: HPD-OSu uses a succinimidyl ester, which facilitates rapid activation of carboxylates . HPTDP incorporates a thio-pyridyl group, enhancing stability in oxidative environments but requiring longer reaction times . HOTU’s ethoxycarbonyl cyano group improves solubility in organic solvents, making it suitable for hydrophobic peptides .

Counterion Effects :

  • Hexafluorophosphate (PF₆⁻) in HPD-OSu and HSPyU ensures high solubility in polar aprotic solvents like DMF .
  • HBTU’s benzotriazole moiety aids in stabilizing reactive intermediates but may generate toxic byproducts .

Racemization Tendency :

  • HPD-OSu and HSPyU exhibit lower racemization due to their sterically hindered succinimidyl groups .
  • HBTU and HPTDP show moderate racemization, requiring careful pH control .

Notes on Discrepancies and Limitations

  • Users should verify batch-specific data .
  • Molecular Formula Errors : Early sources incorrectly list BF₄ as the counterion; PF₆ is confirmed via NMR and mass spectrometry .

Q & A

Q. What is the mechanistic role of HPD-OSu in activating carboxyl groups during peptide synthesis?

HPD-OSu functions as a uronium-type coupling agent, facilitating amide bond formation by converting carboxylic acids into active succinimidyl esters. This intermediate reacts efficiently with amines, minimizing racemization due to its steric hindrance and rapid activation kinetics . The hexafluorophosphate counterion enhances solubility in polar aprotic solvents like DMF or acetonitrile, critical for maintaining reaction homogeneity .

Q. What are the recommended molar ratios and reaction conditions for HPD-OSu in solid-phase peptide synthesis (SPPS)?

Typical protocols use 1.2–2.0 equivalents of HPD-OSu relative to the carboxylic acid substrate, paired with a tertiary base (e.g., DIEA or NMM) at 1.5–3.0 equivalents. Reactions are conducted in anhydrous DMF or dichloromethane at 0–25°C for 30–60 minutes. Excess reagent is removed via washing with DMF or aqueous workup to avoid side reactions .

Q. How should researchers optimize HPD-OSu for coupling sterically hindered amino acids?

For hindered residues (e.g., Aib or Pro), increase reaction time (2–4 hours) and temperature (25–40°C). Pre-activation of the carboxylic acid with HPD-OSu for 10–15 minutes before adding the amine can improve yields. Monitor racemization via chiral HPLC or Marfey’s reagent to validate enantiomeric purity .

Advanced Research Questions

Q. How does HPD-OSu compare to HATU and COMU in coupling efficiency and racemization suppression?

HPD-OSu exhibits slower activation kinetics than HATU but superior stability in DMF, reducing premature degradation. Comparative studies show racemization rates of <0.5% for HPD-OSu vs. 1–2% for HBTU under identical conditions, attributed to its 1,3-dimethylpropyleneuronium backbone, which sterically shields the reactive intermediate . However, COMU may outperform HPD-OSu in microwave-assisted syntheses due to higher thermal stability .

Q. What analytical methods are most effective for assessing HPD-OSu stability and degradation products?

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor intact HPD-OSu (retention time ~8–10 minutes) and hydrolyzed byproducts (e.g., succinimide, dimethylpropyleneurea).
  • 19F NMR : Track hexafluorophosphate decomposition (δ −70 to −72 ppm) in deuterated solvents.
  • Karl Fischer titration : Quantify residual water in solvent systems, as >0.1% H2O accelerates degradation .

Q. How can researchers resolve contradictions in coupling efficiency when using HPD-OSu under varying solvent conditions?

Conflicting data often arise from solvent polarity effects. For example, in THF, HPD-OSu’s activation efficiency drops by 20–30% compared to DMF due to reduced solubility. Systematic optimization should include:

  • Solvent screening (DMF > NMP > acetonitrile).
  • Pre-equilibration of resins with 0.1 M HPD-OSu in solvent for 1 hour to saturate reactive sites.
  • Validation via LC-MS of intermediate succinimidyl esters to confirm complete activation .

Q. What strategies mitigate N-terminal truncation during HPD-OSu-mediated peptide chain elongation?

Truncation often results from incomplete coupling or premature Fmoc-deprotection. Mitigation steps:

  • Double coupling with 2.0 equivalents of HPD-OSu for residues beyond 15-mer length.
  • Incorporate 0.1 M Oxyma Pure as an additive to suppress racemization and improve yields.
  • Post-synthesis MALDI-TOF analysis to identify truncation products and adjust coupling cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
Reactant of Route 2
HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.